

Physicochemical properties of 6-Amino-5-bromonicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-5-bromonicotinic acid

Cat. No.: B066859

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An In-depth Technical Guide on the Physicochemical Properties of **6-Amino-5-bromonicotinic acid**

This guide provides a comprehensive overview of the core physicochemical properties of **6-Amino-5-bromonicotinic acid**, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, general experimental protocols, and visualizations of its potential applications and biological interactions.

Chemical Identity and Structure

6-Amino-5-bromonicotinic acid is a substituted pyridine carboxylic acid. Its structure consists of a pyridine ring with an amino group at position 6, a bromine atom at position 5, and a carboxylic acid group at position 3.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	6-Amino-5-bromopyridine-3-carboxylic acid
CAS Number	180340-69-6[1][2]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂ [1][2]
Canonical SMILES	<chem>C1=C(C=NC(=C1Br)N)C(=O)O</chem> [2]
InChI	InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11)[2]
InChIKey	UOUDHTBHPQJUPS-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Core Physicochemical Data for **6-Amino-5-bromonicotinic acid**

Property	Value	Source
Molecular Weight	217.02 g/mol	[1][2]
Physical State	Solid, powder. One source reports it as a colorless liquid, which may refer to a solution or be an outlier.	[2]
Melting Point	Data not available. Related compounds like 5-Bromonicotinic acid melt at 178-180 °C, and 6-Bromonicotinic acid at 200-203 °C.[3]	N/A
Boiling Point	378.0 °C at 760 mmHg (Predicted)	[2][4]
Density	1.91 g/cm ³ (Predicted)	[2]
pKa	3.94 ± 0.20 (Predicted)	[2]
logP (Octanol-Water Partition Coefficient)	1.71 (Predicted)	[2]
Polar Surface Area (PSA)	76.21 Å ²	[2]
Vapor Pressure	0 mmHg at 25 °C	[2][4]
Refractive Index	1.685 (Predicted)	[2][4]
Solubility	No specific data found. Related brominated nicotinic acids exhibit slight solubility in polar organic solvents like DMSO and methanol and are sparingly soluble in water.[5]	N/A

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of **6-Amino-5-bromonicotinic acid** are not readily available in the public domain, generalized and standard methodologies are well-established.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- **Sample Preparation:** A precise amount of **6-Amino-5-bromonicotinic acid** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with limited aqueous solubility, to a known concentration (e.g., 1-10 mM).
- **Titration Setup:** The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology:

- **Phase Preparation:** 1-Octanol and a buffered aqueous solution (typically phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

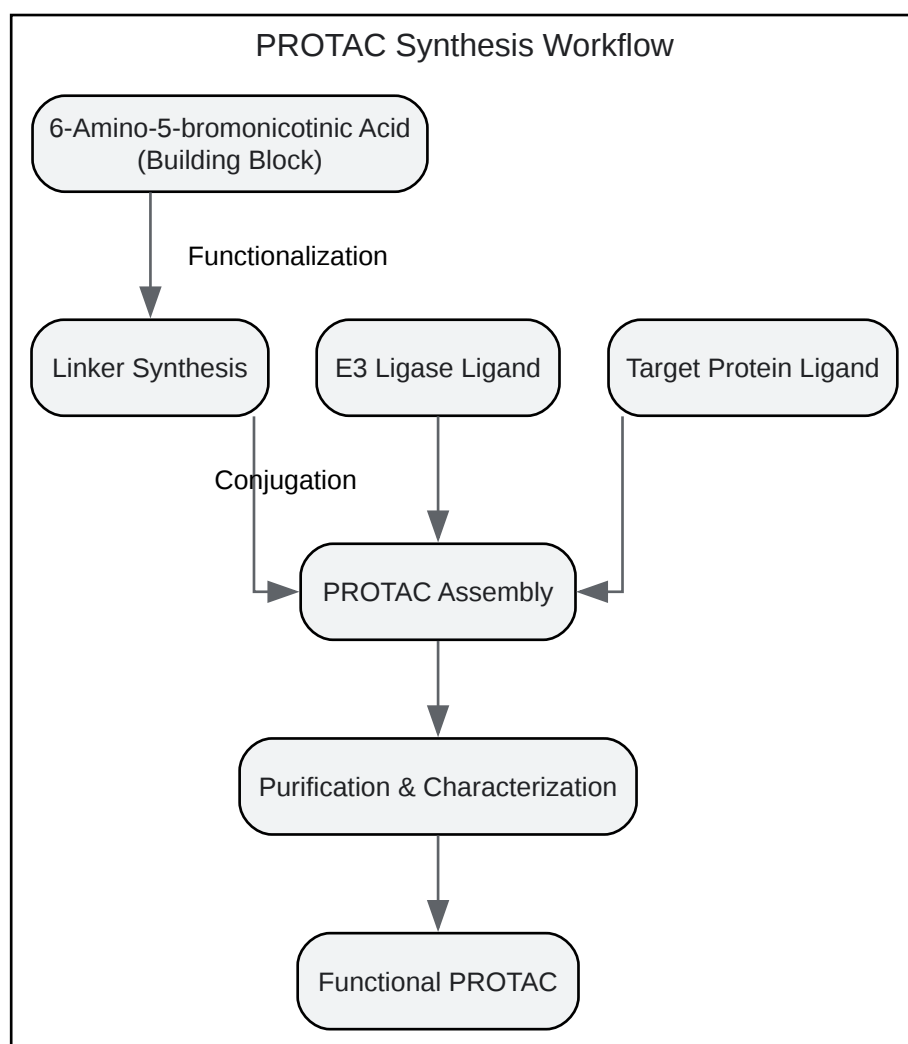
- **Sample Preparation:** A known amount of **6-Amino-5-bromonicotinic acid** is dissolved in one of the phases (e.g., the aqueous phase).
- **Partitioning:** A precise volume of the sample solution is mixed with a precise volume of the other phase in a flask. The flask is then shaken for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Concentration Measurement:** The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Relevance and Applications

While direct biological studies on **6-Amino-5-bromonicotinic acid** are limited, its classification as a "Protein Degradation Building Block" and its structural similarity to other nicotinic acid derivatives provide strong indications of its potential applications.^[1]

Role in Targeted Protein Degradation

6-Amino-5-bromonicotinic acid is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[6][7]} The carboxylic acid and amino groups on the molecule serve as functional handles for linking to the other components of the PROTAC.



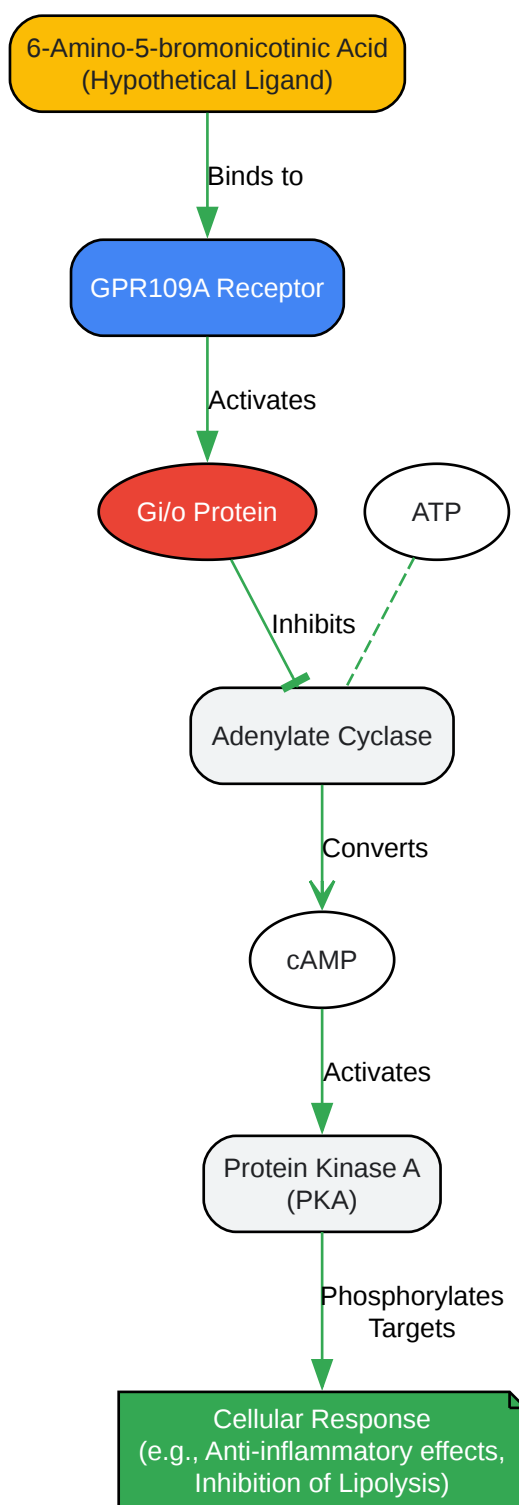
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Workflow for PROTAC Synthesis.

Hypothetical Signaling Pathway: GPR109A Activation

The structurally related compound, 5-bromonicotinic acid, is an analog of nicotinic acid (Niacin), which is a known agonist for the G-protein coupled receptor 109A (GPR109A), also known as HCA2. Activation of GPR109A initiates downstream signaling cascades that have anti-inflammatory and metabolic effects.[8][9] It is plausible that **6-Amino-5-bromonicotinic acid** could also interact with this or related receptors.

The canonical GPR109A signaling pathway involves the inhibition of adenylate cyclase, leading to reduced intracellular cAMP levels.



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Hypothetical GPR109A Signaling Pathway.

This diagram illustrates the potential mechanism where the compound, acting as a ligand, binds to the GPR109A receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels, which modulates downstream cellular activities.[10]

Conclusion

6-Amino-5-bromonicotinic acid is a valuable building block in medicinal chemistry, particularly for the development of targeted protein degraders. Its physicochemical properties, such as a predicted high polar surface area and moderate lipophilicity, are key determinants of its behavior in biological systems and its utility in synthesis. While further experimental validation of its properties and biological activities is required, the data and potential pathways presented in this guide offer a solid foundation for researchers and drug developers working with this compound.

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- To cite this document: BenchChem. [Physicochemical properties of 6-Amino-5-bromonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066859#physicochemical-properties-of-6-amino-5-bromonicotinic-acid]

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